
8-Methoxynaphthalene-1-ol
Vue d'ensemble
Description
8-Methoxynaphthalene-1-ol is a chemical compound belonging to the naphthalene derivatives family. It is characterized by the presence of a methoxy group (-OCH3) attached to the eighth position and a hydroxyl group (-OH) attached to the first position of the naphthalene ring. This compound has garnered interest due to its diverse applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Methoxynaphthalene-1-ol can be synthesized through various methods. One common approach involves the O-methylation of 1-naphthol. This process typically uses dimethyl carbonate as the methylating agent in the presence of a phase transfer catalyst. The reaction is carried out at elevated temperatures (60-85°C) for several hours . Another method involves the use of tetramethylammonium hydroxide and ethanol under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. For instance, it can be isolated from the endophytic fungus Diatrype palmicola using ethyl acetate, methanol, and hexane extractions followed by sephadex gel filtration chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxynaphthalene-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Applications De Recherche Scientifique
8-Methoxynaphthalene-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Methoxynaphthalene-1-ol varies depending on its application:
Comparaison Avec Des Composés Similaires
1-Methoxynaphthalene: Similar in structure but lacks the hydroxyl group at the first position.
8-Ethoxynaphthalene-1-ol: Similar but has an ethoxy group instead of a methoxy group.
Uniqueness: 8-Methoxynaphthalene-1-ol is unique due to its specific combination of methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its antifungal and antibiotic properties make it particularly valuable in agricultural and medical research .
Propriétés
IUPAC Name |
8-methoxynaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLPABRPTHFKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


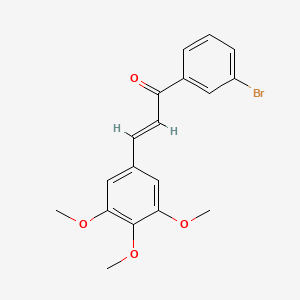
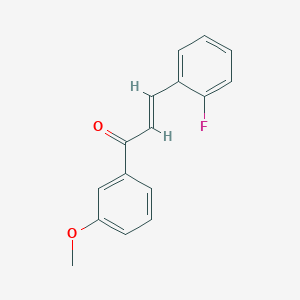
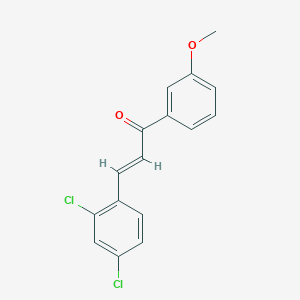
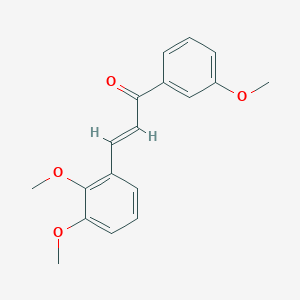
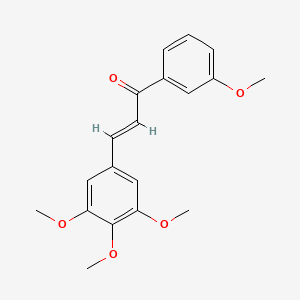
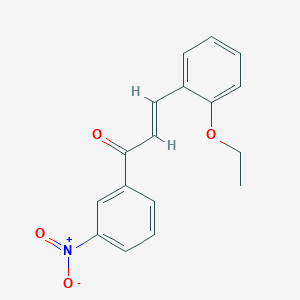
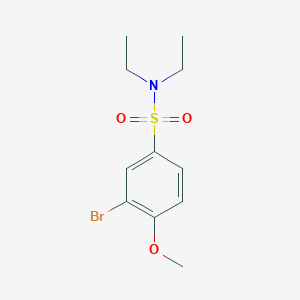
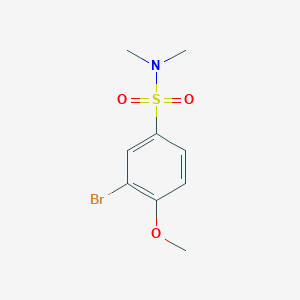
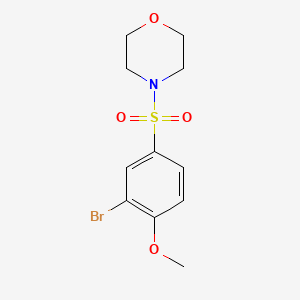
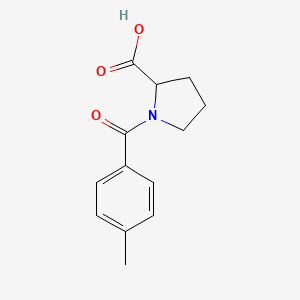
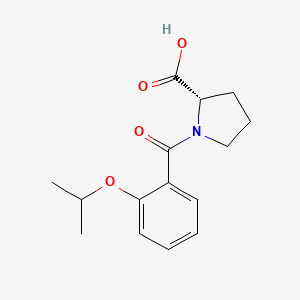
![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)
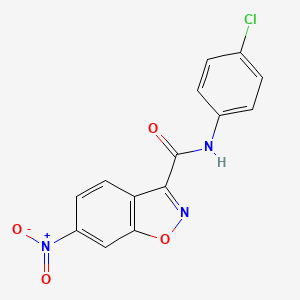
![4,8-dihexoxythieno[2,3-f][1]benzothiole](/img/structure/B3131871.png)
